3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Overview
Description
3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine moiety, which is further linked to a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group via a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps:
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Formation of 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Sulfonyl Chloride
- React 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with chlorosulfonic acid to obtain the sulfonyl chloride derivative.
- Reaction conditions: Chlorosulfonic acid, room temperature, inert atmosphere.
-
Synthesis of Pyrrolidine Intermediate
- React the sulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine.
- Reaction conditions: Triethylamine, dichloromethane, room temperature.
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Formation of the Final Compound
- React the pyrrolidine intermediate with 3-hydroxypyridazine under basic conditions to form the final product.
- Reaction conditions: Sodium hydride, dimethylformamide, room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine moiety.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c20-25(21,13-3-4-14-15(10-13)23-9-8-22-14)19-7-5-12(11-19)24-16-2-1-6-17-18-16/h1-4,6,10,12H,5,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXLYIBNMFUZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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